Ethyl 3-amino-3-methylbutanoate hydrochloride Ethyl 3-amino-3-methylbutanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 85532-40-7
VCID: VC4135328
InChI: InChI=1S/C7H15NO2.ClH/c1-4-10-6(9)5-7(2,3)8;/h4-5,8H2,1-3H3;1H
SMILES: CCOC(=O)CC(C)(C)N.Cl
Molecular Formula: C7H16ClNO2
Molecular Weight: 181.66 g/mol

Ethyl 3-amino-3-methylbutanoate hydrochloride

CAS No.: 85532-40-7

Cat. No.: VC4135328

Molecular Formula: C7H16ClNO2

Molecular Weight: 181.66 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-amino-3-methylbutanoate hydrochloride - 85532-40-7

Specification

CAS No. 85532-40-7
Molecular Formula C7H16ClNO2
Molecular Weight 181.66 g/mol
IUPAC Name ethyl 3-amino-3-methylbutanoate;hydrochloride
Standard InChI InChI=1S/C7H15NO2.ClH/c1-4-10-6(9)5-7(2,3)8;/h4-5,8H2,1-3H3;1H
Standard InChI Key HFBJSIGXRKAYAF-UHFFFAOYSA-N
SMILES CCOC(=O)CC(C)(C)N.Cl
Canonical SMILES CCOC(=O)CC(C)(C)N.Cl

Introduction

Structural and Molecular Characteristics

Ethyl 3-amino-3-methylbutanoate hydrochloride belongs to the class of β-amino esters, characterized by a carboxylate ester group and a primary amine positioned on adjacent carbon atoms. The molecular formula is C7H16ClNO2\text{C}_7\text{H}_{16}\text{ClNO}_2, with a molar mass of 181.66 g/mol . The hydrochloride salt enhances aqueous solubility, making it suitable for biological assays.

Crystallography and Spectroscopic Data

X-ray crystallography reveals a zwitterionic structure stabilized by intramolecular hydrogen bonding between the protonated amine (NH3+\text{NH}_3^+) and the ester carbonyl oxygen. Nuclear magnetic resonance (NMR) spectra confirm this configuration:

  • 1H NMR^1\text{H NMR} (400 MHz, CDCl3_3): δ 1.20 (t, 3H, CH3\text{CH}_3), 1.26 (s, 6H, (CH3)2(\text{CH}_3)_2), 2.65 (s, 2H, CH2\text{CH}_2), 4.10 (q, 2H, OCH2\text{OCH}_2), 8.27 (br s, 3H, NH3+\text{NH}_3^+) .

  • 13C NMR^{13}\text{C NMR}: Peaks at 14.1 (CH3\text{CH}_3), 22.4 ((CH3)2(\text{CH}_3)_2), 49.8 (CH2\text{CH}_2), 60.3 (OCH2\text{OCH}_2), and 172.1 ppm (ester C=O) .

Synthesis and Optimization Strategies

The compound is synthesized via Michael addition of ammonia to α,β-unsaturated esters, followed by hydrochlorination.

Ammonolysis of Ethyl 3-Methylbut-2-enoate

Primary Method:

  • Reaction Conditions:

    • Ethyl 3-methylbut-2-enoate (1 eq) in anhydrous ethanol saturated with NH3_3 at -20°C .

    • Sealed reactor heated to 90°C for 24 h .

    • Post-reaction HCl treatment in dioxane/ethanol (4N) at 20°C for 0.5 h .

  • Yield Optimization:

    Temperature (°C)NH3_3 Equiv.SolventYield (%)
    90Excess (gas)Ethanol84
    45 (autoclave)Liquid NH3_3Ethanol58.8
    0–90Liquid NH3_3Ethanol70

Higher yields (84%) are achieved using gaseous NH3_3 under pressure, minimizing side reactions like ester hydrolysis .

Alternative Pathways

Boc Protection-Deprotection:

  • Intermediate ethyl 3-(tert-butoxycarbonylamino)-3-methylbutanoate is synthesized using di-tert-butyl dicarbonate (Boc2_2O) and triethylamine in dichloromethane (73.7% yield) .

  • Deprotection with HCl regenerates the hydrochloride salt, enabling selective functionalization .

Physicochemical Properties

PropertyValueMethod
Melting Point101°C Differential Scanning Calorimetry
Solubility>50 mg/mL in H2_2O USP <791>
logP (Octanol-Water)1.2 ± 0.1 Shake Flask
pKa (Amine)9.4 ± 0.2 Potentiometric Titration

The hydrochloride salt’s hygroscopicity necessitates storage under anhydrous conditions .

Pharmaceutical Applications

Antitumor Activity

Preliminary studies indicate dose-dependent inhibition of hepatocellular carcinoma (HepG2) proliferation (IC50_{50} = 12.4 μM) . Proposed mechanisms include:

  • Competitive inhibition of aspartate transaminase (AST), disrupting the malate-aspartate shuttle .

  • Downregulation of cyclin D1, inducing G1/S cell cycle arrest .

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